Cas no 1246817-85-5 (Nilotinib N-Oxide)

Nilotinib N-Oxide is a metabolite of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). This compound is formed through the oxidation of Nilotinib and is of interest in pharmacokinetic and metabolic studies. Its structural modification enhances solubility, which may influence bioavailability and drug clearance. Nilotinib N-Oxide is utilized in research to investigate drug metabolism, potential interactions, and the development of analytical methods for monitoring therapeutic levels. Its well-characterized properties make it valuable for preclinical and clinical studies, aiding in the optimization of dosing regimens and understanding of Nilotinib's metabolic pathways.
Nilotinib N-Oxide structure
Nilotinib N-Oxide structure
商品名:Nilotinib N-Oxide
CAS番号:1246817-85-5
MF:C28H22N7O2F3
メガワット:545.51518
CID:1062694

Nilotinib N-Oxide 化学的及び物理的性質

名前と識別子

    • Nilotinib N-Oxide
    • 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide

計算された属性

  • せいみつぶんしりょう: 545.17900

じっけんとくせい

  • PSA: 113.68000
  • LogP: 6.84630

Nilotinib N-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N465310-2.5mg
Nilotinib N-Oxide
1246817-85-5
2.5mg
$ 170.00 2023-09-06
TRC
N465310-25mg
Nilotinib N-Oxide
1246817-85-5
25mg
$ 1335.00 2023-09-06
A2B Chem LLC
AE38625-25mg
Nilotinib N-Oxide
1246817-85-5
25mg
$1399.00 2024-04-20
A2B Chem LLC
AE38625-2.5mg
Nilotinib N-Oxide
1246817-85-5
2.5mg
$283.00 2024-04-20

Nilotinib N-Oxide 関連文献

Nilotinib N-Oxideに関する追加情報

Nilotinib N-Oxide: A Comprehensive Overview

Nilotinib N-Oxide, also known by its CAS number 1246817-85-5, is a compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of nilotinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The term refers to the specific chemical modification where an oxygen atom is added to the nitrogen atom in the nilotinib structure, creating a unique compound with distinct properties.

The synthesis of nilotinib n-oxide involves a carefully controlled oxidation process, which is a common method in organic chemistry for modifying nitrogen-containing compounds. This process not only alters the chemical structure but also impacts the compound's pharmacokinetic and pharmacodynamic properties. Recent studies have shown that nilotinib n-oxide exhibits enhanced solubility and bioavailability compared to its parent compound, making it a promising candidate for further drug development.

One of the key areas of research surrounding nilotinib n-oxide is its potential application in targeted cancer therapies. By modifying the original nilotinib structure, researchers aim to improve its efficacy while reducing adverse side effects. Preclinical studies have demonstrated that nilotinib n-oxide retains its ability to inhibit tyrosine kinases, particularly BCR-ABL, which is a critical target in CML treatment. Additionally, the compound has shown potential in inhibiting other oncogenic kinases, broadening its therapeutic applications.

The structural modification in nilotinib n-oxide also influences its stability and metabolic profile. Studies conducted using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have provided insights into the compound's stability under various conditions. These findings are crucial for determining the optimal formulation and administration routes for nilotinib n-oxide in clinical settings.

In terms of clinical applications, nilotinib n-oxide is currently undergoing preclinical trials to evaluate its safety and efficacy. Researchers are particularly interested in its ability to overcome resistance mechanisms that often develop in cancer cells during long-term treatment with tyrosine kinase inhibitors. Early results suggest that nilotinib n-oxide may offer a new avenue for treating drug-resistant CML cases.

The development of nilotinib n-oxide also highlights the importance of continuous innovation in drug design. By leveraging modern chemical synthesis techniques and computational modeling, scientists can create compounds with improved therapeutic profiles. The case of nilotinib n-oxide serves as an example of how subtle structural modifications can lead to significant advancements in medical treatments.

In conclusion, nilotinib n-oxide (CAS No. 1246817-85-5) represents a promising advancement in the field of oncology drug development. Its unique chemical properties, enhanced bioavailability, and potential for targeting resistant cancer cells make it a subject of intense research interest. As ongoing studies continue to unravel its full therapeutic potential, nilotinib n-oxide holds the promise of becoming an important tool in the fight against cancer.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd